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molecular formula C2H3ClO2S B1585026 Methoxycarbonylsulfenyl chloride CAS No. 26555-40-8

Methoxycarbonylsulfenyl chloride

Cat. No. B1585026
M. Wt: 126.56 g/mol
InChI Key: TXJXPZVVSLAQOQ-UHFFFAOYSA-N
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Patent
US07872145B2

Procedure details

To a solution of methoxycarbonyl sulfenyl chloride (10 mL, 110 mmol), in dichloromethane (100 mL), cooled to 0 C, was added mercaptoethanol (7.6 mL, 110 mmol), dropwise. The reaction mixture was allowed to stir at 0° C. for 30 min. At this point, a solution of 2-mercaptopyridine (12.2 g, 110 mmol) in dichloromethane (160 mL) was added. The solution was allowed to react at 0° C. for 1 hr and then was allowed to warm to RT for another 1 hr. Solid product was observed to have fallen out of solution. TLC (1:1 Pet Ether/EtOAc) showed that significant product had been formed. The reaction mixture was concentrated to a volume of 125 mL. The mixture was filtered through a Buchner funnel. The filter cake was washed with dichloromethane and then dried under vacuum overnight to afford 2-(2-(Pyridin-2-yl)disulfanyl)ethanol (23.6 g), as the HCl salt.
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
mercaptoethanol
Quantity
7.6 mL
Type
reactant
Reaction Step Two
Quantity
12.2 g
Type
reactant
Reaction Step Three
Quantity
160 mL
Type
solvent
Reaction Step Three
[Compound]
Name
Pet Ether EtOAc
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
CO[C:3]([S:5]Cl)=O.S[CH:8]([OH:10])C.[SH:11][C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][N:13]=1>ClCCl>[N:13]1[CH:14]=[CH:15][CH:16]=[CH:17][C:12]=1[S:11][S:5][CH2:3][CH2:8][OH:10]

Inputs

Step One
Name
Quantity
10 mL
Type
reactant
Smiles
COC(=O)SCl
Name
Quantity
100 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
mercaptoethanol
Quantity
7.6 mL
Type
reactant
Smiles
SC(C)O
Step Three
Name
Quantity
12.2 g
Type
reactant
Smiles
SC1=NC=CC=C1
Name
Quantity
160 mL
Type
solvent
Smiles
ClCCl
Step Four
Name
Pet Ether EtOAc
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
to stir at 0° C. for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to react at 0° C. for 1 hr
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
to warm to RT for another 1 hr
Duration
1 h
CUSTOM
Type
CUSTOM
Details
had been formed
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated to a volume of 125 mL
FILTRATION
Type
FILTRATION
Details
The mixture was filtered through a Buchner funnel
WASH
Type
WASH
Details
The filter cake was washed with dichloromethane
CUSTOM
Type
CUSTOM
Details
dried under vacuum overnight
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
N1=C(C=CC=C1)SSCCO
Measurements
Type Value Analysis
AMOUNT: MASS 23.6 g
YIELD: CALCULATEDPERCENTYIELD 114.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07872145B2

Procedure details

To a solution of methoxycarbonyl sulfenyl chloride (10 mL, 110 mmol), in dichloromethane (100 mL), cooled to 0 C, was added mercaptoethanol (7.6 mL, 110 mmol), dropwise. The reaction mixture was allowed to stir at 0° C. for 30 min. At this point, a solution of 2-mercaptopyridine (12.2 g, 110 mmol) in dichloromethane (160 mL) was added. The solution was allowed to react at 0° C. for 1 hr and then was allowed to warm to RT for another 1 hr. Solid product was observed to have fallen out of solution. TLC (1:1 Pet Ether/EtOAc) showed that significant product had been formed. The reaction mixture was concentrated to a volume of 125 mL. The mixture was filtered through a Buchner funnel. The filter cake was washed with dichloromethane and then dried under vacuum overnight to afford 2-(2-(Pyridin-2-yl)disulfanyl)ethanol (23.6 g), as the HCl salt.
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
mercaptoethanol
Quantity
7.6 mL
Type
reactant
Reaction Step Two
Quantity
12.2 g
Type
reactant
Reaction Step Three
Quantity
160 mL
Type
solvent
Reaction Step Three
[Compound]
Name
Pet Ether EtOAc
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
CO[C:3]([S:5]Cl)=O.S[CH:8]([OH:10])C.[SH:11][C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][N:13]=1>ClCCl>[N:13]1[CH:14]=[CH:15][CH:16]=[CH:17][C:12]=1[S:11][S:5][CH2:3][CH2:8][OH:10]

Inputs

Step One
Name
Quantity
10 mL
Type
reactant
Smiles
COC(=O)SCl
Name
Quantity
100 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
mercaptoethanol
Quantity
7.6 mL
Type
reactant
Smiles
SC(C)O
Step Three
Name
Quantity
12.2 g
Type
reactant
Smiles
SC1=NC=CC=C1
Name
Quantity
160 mL
Type
solvent
Smiles
ClCCl
Step Four
Name
Pet Ether EtOAc
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
to stir at 0° C. for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to react at 0° C. for 1 hr
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
to warm to RT for another 1 hr
Duration
1 h
CUSTOM
Type
CUSTOM
Details
had been formed
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated to a volume of 125 mL
FILTRATION
Type
FILTRATION
Details
The mixture was filtered through a Buchner funnel
WASH
Type
WASH
Details
The filter cake was washed with dichloromethane
CUSTOM
Type
CUSTOM
Details
dried under vacuum overnight
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
N1=C(C=CC=C1)SSCCO
Measurements
Type Value Analysis
AMOUNT: MASS 23.6 g
YIELD: CALCULATEDPERCENTYIELD 114.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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